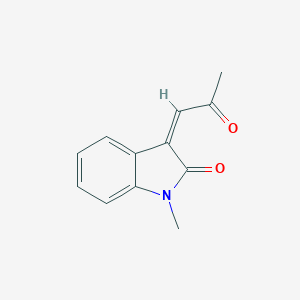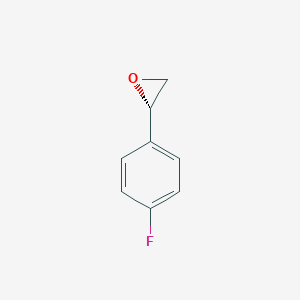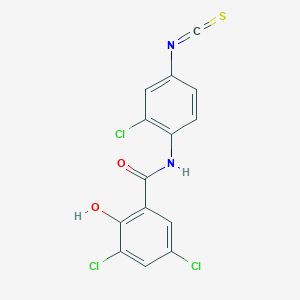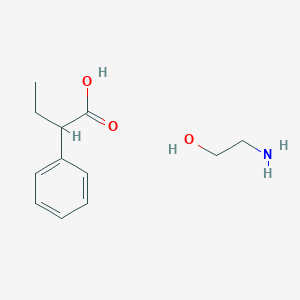
Superzimtaldehyd
Übersicht
Beschreibung
Supercinnamaldehyde is a compound that may be used in transient receptor potential ankyrin 1 (TRPA 1)-mediated cell signaling studies . .
Molecular Structure Analysis
The molecular formula of Supercinnamaldehyde is C12H11NO2 . It is a solid compound .Chemical Reactions Analysis
Supercinnamaldehyde is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel . It activates TRPA1 ion channels through covalent modification of cysteines .Physical and Chemical Properties Analysis
Supercinnamaldehyde is a solid compound . It is soluble in DMSO . The molecular weight of Supercinnamaldehyde is 201.22 .Wissenschaftliche Forschungsanwendungen
Aktivierung des TRPA1-Rezeptors
Superzimtaldehyd ist bekannt als Aktivator des transienten Rezeptorpotentials Ankyrin 1 (TRPA1)-Rezeptors. Dieser Rezeptor wird auf sensorischen Neuronen exprimiert und spielt eine Rolle bei der Wahrnehmung von Umweltsignalen wie Temperaturänderungen und Schmerz. Die Fähigkeit von this compound, diesen Rezeptor bei einer effektiven Konzentration (EC50) von 0,8 µM zu aktivieren, macht ihn zu einer wertvollen Verbindung für die Forschung in der Schmerzempfindung und Neurobiologie .
Biomedizinische Anwendungen von Zimtaldehyd-konjugierten Polymeren
Während nicht direkt mit this compound verwandt, wurde sein Analog Zimtaldehyd verwendet, um Polymere zu erzeugen, die ein erhebliches Potenzial im biomedizinischen Bereich besitzen. Die Umweltresponsivität dieser Polymere macht sie für verschiedene Anwendungen geeignet, darunter Arzneimittel-Abgabesysteme, Gewebezüchtung und responsive Oberflächen für biomedizinische Geräte .
Wirkmechanismus
Target of Action
Supercinnamaldehyde is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain .
Mode of Action
Supercinnamaldehyde activates TRPA1 ion channels through covalent modification of cysteines . This covalent modification of reactive cysteines within TRPA1 can cause channel activation, rapidly signaling potential tissue damage through the pain pathway . In addition, it has been reported to interact with the cell membrane, resulting in an increase in cell permeability .
Biochemical Pathways
It is known that it can inhibit nf-κb signaling, induce cytoprotective responses, and suppress inflammatory responses through nrf2 induction .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Supercinnamaldehyde exhibits anticancer and antimicrobial activities . It has been used in the study of bacterial infections . It also exhibits strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
Action Environment
The action of supercinnamaldehyde can be influenced by environmental factors. For instance, it has been shown that cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity . No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .
Safety and Hazards
Supercinnamaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . It is expected that more interesting cinnamaldehyde-contained polymers, such as cinnamaldehyde-contained poly(amino acid)s derivatives, will be designed for biomedical applications in the future .
Relevant Papers The relevant papers retrieved indicate that Supercinnamaldehyde is an analog of cinnamaldehyde . It has been studied for its potential in biomedical applications, particularly in the treatment of cancer . The compound has been found to be cytotoxic towards human HCT 116 colorectal and MCF-7 breast carcinoma cells .
Biochemische Analyse
Biochemical Properties
Supercinnamaldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, a nociceptor expressed on sensory neurons . This interaction is crucial in TRPA1-mediated cell signaling studies . The compound covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues .
Cellular Effects
Supercinnamaldehyde has been shown to have significant effects on various types of cells and cellular processes. It plays a role in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling . It also exhibits antibacterial activities and influences cell function by modulating cell signaling pathways .
Molecular Mechanism
At the molecular level, supercinnamaldehyde exerts its effects through its interaction with the TRPA1 channel . It covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues . This interaction leads to changes in gene expression and enzyme activation, contributing to its various effects.
Temporal Effects in Laboratory Settings
The effects of supercinnamaldehyde can change over time in laboratory settings. While specific studies on supercinnamaldehyde’s stability and degradation are limited, it’s known that the compound can be used in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of supercinnamaldehyde in animal models are limited, it’s known that the compound has been used in various studies, particularly in cell signaling studies .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Supercinnamaldehyde involves a series of reactions starting from cinnamaldehyde.", "Starting Materials": ["Cinnamaldehyde", "Sodium hydroxide", "Bromine"], "Reaction": [ "Step 1: Cinnamaldehyde is reacted with sodium hydroxide to form cinnamic acid.", "Step 2: Cinnamic acid is brominated using bromine to form 4-bromocinnamic acid.", "Step 3: 4-bromocinnamic acid is heated with sodium hydroxide to form 4-bromocinnamaldehyde.", "Step 4: 4-bromocinnamaldehyde is reacted with sodium borohydride to form Supercinnamaldehyde." ] } | |
CAS-Nummer |
70351-51-8 |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |
InChI-Schlüssel |
CZKBLHCEDVWPRN-JXMROGBWSA-N |
Isomerische SMILES |
CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |
SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
Kanonische SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
Piktogramme |
Irritant |
Synonyme |
3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of supercinnamaldehydes relate to their activity? Have any specific structural modifications been explored?
A2: Supercinnamaldehydes are derived from trans-cinnamaldehyde and are characterized by an α,β-unsaturated carbonyl moiety [, ]. Studies have investigated the impact of N-substitutions on the indolin-2-one core of SCA analogs []. Notably, compounds with N-butyl (compound 4) and N-benzyl (compound 5) substituents demonstrated potent cytotoxicity against human colorectal and breast cancer cell lines []. These N-substituted analogs also exhibited strong inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance []. This inhibition is likely due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, which can react with the selenocysteine residue in the TrxR active site []. These findings highlight the importance of the α,β-unsaturated carbonyl moiety and the potential of N-substitutions for modulating the activity and specificity of SCA analogs.
Q2: What evidence supports the in vitro efficacy of supercinnamaldehydes against cancer cells?
A3: Several studies highlight the promising in vitro activity of SCA analogs. Researchers have demonstrated that these compounds can induce the expression of Nrf2 and phase 2 enzymes in various cell types, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), and macrophage-like cells (RAW264.7) [, ]. Notably, this induction was significantly reduced in Keap1-knockout MEFs, confirming the role of Keap1/Nrf2/ARE pathway in their mechanism of action []. Furthermore, specific SCA analogs like compounds 4 and 5 exhibited potent cytotoxicity against human colorectal and breast cancer cell lines []. These compounds were also shown to inhibit TrxR, leading to increased oxidative stress, activation of apoptotic signaling pathways (ASK1, p38, JNK), and ultimately, cell death with apoptotic features []. These findings provide compelling evidence for the in vitro efficacy of SCA analogs in suppressing cancer cell growth and survival.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)









![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


